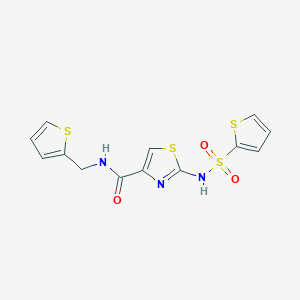
N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as TSTCA, is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis Methodologies and Biological Activities
- Antimicrobial Activity : A study by Sowmya et al. (2018) explored the synthesis of thiophene-based compounds through 1,3-dipolar cycloaddition, showing potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya, D., Lakshmi Teja, G., Padmaja, A., Kamala Prasad, V., & Padmavathi, V., 2018).
- Antiproliferative Activities : Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, showing promising broad-spectrum antitumor activity, particularly against rat brain tumor cells and comparable activities to common anticancer drugs (Mert, S., Yaglıoglu, A. S., Demirtaş, I., & Kasımoğulları, R., 2014).
- Herbicidal Activities : Research by Ren et al. (2000) on sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide biophore models led to the synthesis of compounds with herbicidal activities, providing insights into the development of new herbicides (Ren, T., Yang, H., Gao, X., Xinling, Y., Zhou, J., & Cheng, F., 2000).
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Compounds : A novel series of compounds showing significant activities against bacterial and fungal strains were synthesized by Babu et al. (2013), indicating the potential of thiophene-based sulfonamides in antimicrobial applications (Babu, M., Pitchumani, K., & Ramesh, P., 2013).
- Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showcasing anti-tobacco mosaic virus activity, highlighting the antiviral potential of such compounds (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010).
Synthesis and Characterization
- Structural Characterization : Cakmak et al. (2022) synthesized and characterized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, exploring its antimicrobial activity and molecular docking studies, demonstrating its potential in pharmaceutical research (Cakmak, S., Demircioğlu, Z., Uzun, S., Veyisoğlu, A., Yakan, H., & Ersanli, C., 2022).
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S4/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFLXADYRSNVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

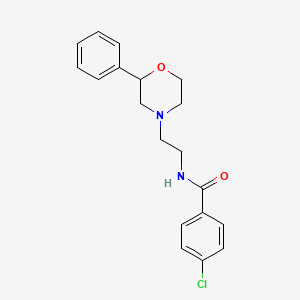
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)

![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)

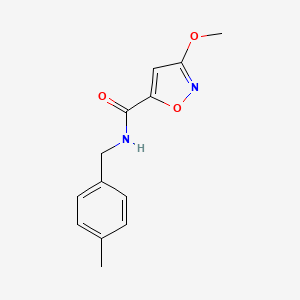
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-[[6-bromo-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)
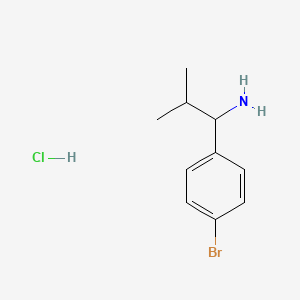
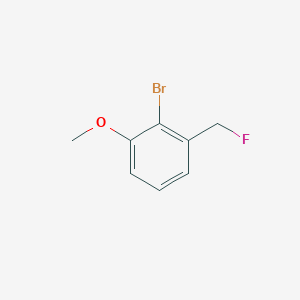
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2965394.png)
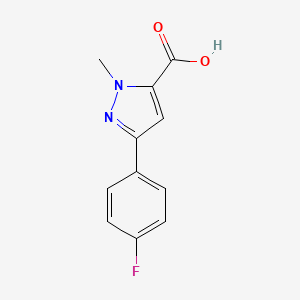
![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)